Cas no 2366184-70-3 (3-(pyridin-3-yl)oxetan-3-amine hydrochloride)

3-(pyridin-3-yl)oxetan-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(pyridin-3-yl)oxetan-3-amine hydrochloride
- 3-Pyridin-3-yloxetan-3-amine;hydrochloride
-
- インチ: 1S/C8H10N2O.ClH/c9-8(5-11-6-8)7-2-1-3-10-4-7;/h1-4H,5-6,9H2;1H
- InChIKey: JPUULVAEWDEXIP-UHFFFAOYSA-N
- ほほえんだ: Cl.O1CC(C2C=NC=CC=2)(C1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 145
- トポロジー分子極性表面積: 48.1
3-(pyridin-3-yl)oxetan-3-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141135-0.5g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 0.5g |
$1170.0 | 2023-02-15 | ||
Enamine | EN300-141135-10.0g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 10.0g |
$6450.0 | 2023-02-15 | ||
Enamine | EN300-141135-0.1g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 0.1g |
$518.0 | 2023-02-15 | ||
Enamine | EN300-141135-5.0g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 5.0g |
$4349.0 | 2023-02-15 | ||
Enamine | EN300-141135-100mg |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 100mg |
$261.0 | 2023-09-30 | ||
Enamine | EN300-141135-50mg |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 50mg |
$175.0 | 2023-09-30 | ||
Enamine | EN300-141135-2.5g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 2.5g |
$2940.0 | 2023-02-15 | ||
Enamine | EN300-141135-1.0g |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-141135-10000mg |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 10000mg |
$3237.0 | 2023-09-30 | ||
Enamine | EN300-141135-1000mg |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride |
2366184-70-3 | 1000mg |
$753.0 | 2023-09-30 |
3-(pyridin-3-yl)oxetan-3-amine hydrochloride 関連文献
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
3-(pyridin-3-yl)oxetan-3-amine hydrochlorideに関する追加情報
Introduction to 3-(pyridin-3-yl)oxetan-3-amine hydrochloride (CAS No. 2366184-70-3) in Modern Chemical and Biomedical Research
3-(pyridin-3-yl)oxetan-3-amine hydrochloride, identified by the chemical abstracts service number 2366184-70-3, represents a novel compound with significant potential in the realms of chemical biology and pharmaceutical development. This compound belongs to the oxetane class of heterocyclic structures, which are widely recognized for their unique reactivity and biological activity. The presence of a pyridine moiety in its molecular framework further enhances its pharmacological relevance, making it a subject of intense interest among researchers exploring novel therapeutic agents.
The structural composition of 3-(pyridin-3-yl)oxetan-3-amine hydrochloride consists of a cycloether ring (oxetane) substituted with an amine group at the third position and a pyridine ring at the third position of the oxetane core. This arrangement imparts distinct chemical properties that make it a versatile scaffold for drug discovery. The oxetane ring, being a strained three-membered heterocycle, is known to undergo ring-opening reactions under various conditions, which can be exploited to develop bioactive molecules with tailored functionalities.
The hydrochloride salt form of this compound enhances its solubility in aqueous media, facilitating its use in both in vitro and in vivo experimental settings. This solubility profile is crucial for pharmaceutical applications, as it allows for easier formulation into drug delivery systems and improves bioavailability upon administration. The pyridine substituent not only contributes to the compound's solubility but also introduces potential interactions with biological targets, such as enzymes and receptors, which are often characterized by pyridine-binding pockets.
Recent advancements in medicinal chemistry have highlighted the importance of oxetane derivatives in developing small-molecule inhibitors and modulators. The strained nature of the oxetane ring can be leveraged to create high-affinity binding sites within biological targets, leading to potent pharmacological effects. In particular, 3-(pyridin-3-yl)oxetan-3-amine hydrochloride has been explored as a potential lead compound in the inhibition of various kinases and other enzymes implicated in diseases such as cancer and inflammation.
One of the most compelling aspects of this compound is its ability to act as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and homology modeling, researchers can predict how 3-(pyridin-3-yl)oxetan-3-amine hydrochloride interacts with its target proteins. These interactions can then be optimized through iterative modifications to enhance potency, selectivity, and pharmacokinetic properties. Such approaches have been successfully applied to other oxetane-based compounds, demonstrating their promise as drug candidates.
Moreover, the pyridine moiety in 3-(pyridin-3-yl)oxetan-3-amine hydrochloride offers opportunities for further functionalization. Pyridine-based compounds are well-documented for their ability to engage with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. By incorporating additional substituents or linkers into the pyridine ring, researchers can fine-tune the compound's pharmacological profile to achieve specific therapeutic outcomes.
In preclinical studies, 3-(pyridin-3-yl)oxetan-3-amine hydrochloride has shown promising activity against several disease models. For instance, it has demonstrated inhibitory effects on certain kinases that are overexpressed in cancer cells, leading to reduced cell proliferation and induced apoptosis. Additionally, its interaction with inflammatory pathways has been explored, suggesting potential applications in treating chronic inflammatory disorders. These findings underscore the compound's versatility and highlight its potential as a therapeutic agent.
The synthesis of 3-(pyridin-3-yl)oxetan-3-amine hydrochloride involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the oxetane ring through cycloaddition reactions, followed by functionalization at the amine and pyridine positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such complex molecules, making them more accessible for further research and development.
The safety profile of 3-(pyridin-3-yl)oxetan-3-amine hydrochloride is another critical consideration in its development as a pharmaceutical agent. Extensive in vitro toxicity studies have been conducted to assess its potential adverse effects on various cell lines. These studies have provided valuable insights into its metabolic stability and potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, preliminary animal studies have been performed to evaluate its general safety and pharmacokinetic behavior.
As research continues to evolve, new applications for 3-(pyridin-3-yloxytanenamidetrihydrochlorid) are likely to emerge. The growing interest in targeted therapies and personalized medicine suggests that compounds like this will play an increasingly important role in treating complex diseases. Furthermore, advancements in biocatalysis and green chemistry may offer sustainable alternatives for synthesizing these molecules, aligning with global efforts towards environmentally responsible pharmaceutical development.
In conclusion, 2366184 70 2366184 70 2366184 70 -amino-hydrochloride -hydrochloride -hydrochloride represents a promising candidate for further exploration in chemical biology and drug discovery . Its unique structural features , combined with its demonstrated biological activity , make it a valuable tool for researchers seeking novel therapeutic interventions . As our understanding of molecular interactions continues to improve , compounds like this are poised to make significant contributions to modern medicine .
2366184-70-3 (3-(pyridin-3-yl)oxetan-3-amine hydrochloride) 関連製品
- 2172522-60-8(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methylcyclopentylformamido}-2-methoxypropanoic acid)
- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)
- 2248328-86-9(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-cyclopentyl-5-phenyl-1H-pyrazole-4-carboxylate)
- 1807171-96-5(3-Bromo-2,6-dichlorobenzyl alcohol)
- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 2172601-07-7(9-(2,2-dimethylpropyl)-2,2-bis(fluoromethyl)-5-oxa-8-azaspiro3.5nonane)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
- 2098024-13-4(2-(4-(2-fluoroethyl)piperidin-1-yl)ethan-1-ol)